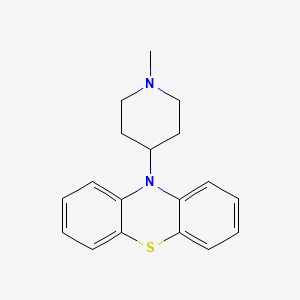
Phenothiazine, 10-(N-methyl-4-piperidyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(N-methyl-4-piperidyl)- involves the reaction of phenothiazine with N-methyl-4-piperidyl chloride under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the nitrogen atom of the phenothiazine attacks the electrophilic carbon of the N-methyl-4-piperidyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of phenothiazine derivatives often involves large-scale chemical reactions under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine, 10-(N-methyl-4-piperidyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and alkylated phenothiazine derivatives.
Scientific Research Applications
Phenothiazine, 10-(N-methyl-4-piperidyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of phenothiazine, 10-(N-methyl-4-piperidyl)- involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound can block dopamine receptors, leading to its antipsychotic effects.
Alpha-Adrenergic Receptors: It can also block alpha-adrenergic receptors, affecting vasomotor tone and blood pressure.
Enzymes: The compound may inhibit certain enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Phenothiazine, 10-(N-methyl-4-piperidyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Another antipsychotic phenothiazine derivative with similar dopamine receptor-blocking properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic properties but a different side effect profile
Conclusion
Phenothiazine, 10-(N-methyl-4-piperidyl)- is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
CAS No. |
63834-14-0 |
|---|---|
Molecular Formula |
C18H20N2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
10-(1-methylpiperidin-4-yl)phenothiazine |
InChI |
InChI=1S/C18H20N2S/c1-19-12-10-14(11-13-19)20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20/h2-9,14H,10-13H2,1H3 |
InChI Key |
SHIGCOJUQXBINS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


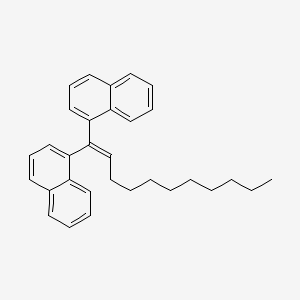
![2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B13953266.png)
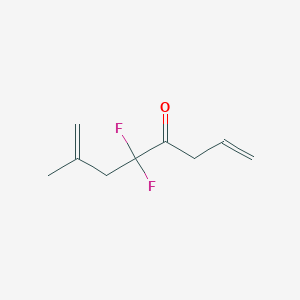
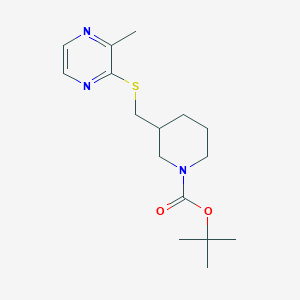
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
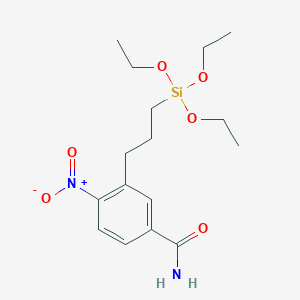
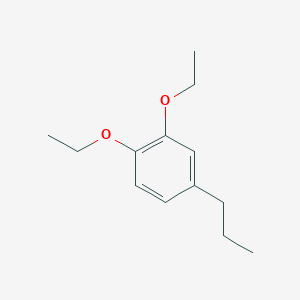
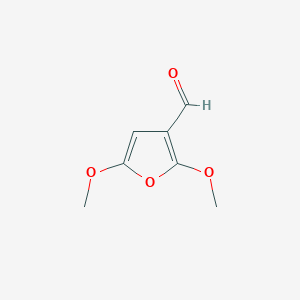
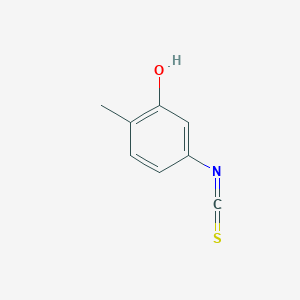
![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)

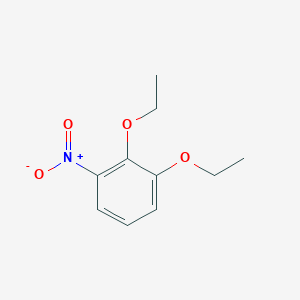
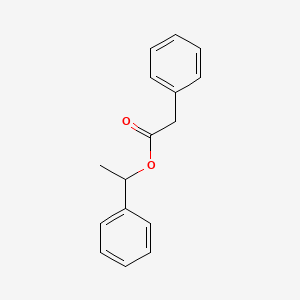
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
